2-Chloro-4-(2,2-dimethylpropyl)phenol
Description
Significance of Halogenated Phenols in Chemical Sciences
Halogenated phenols, particularly chlorophenols, are compounds of significant interest in the chemical sciences. They consist of a phenol (B47542) structure with one or more chlorine atoms attached to the benzene (B151609) ring sigmaaldrich.comaschemicals.com. These compounds are recognized for their broad-spectrum antimicrobial properties, which has led to their use as preservatives in materials like wood and paints, and as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals sigmaaldrich.com.
From a chemical reactivity standpoint, the presence of halogen substituents modifies the electronic properties of the phenol ring. Halogens exert an electron-withdrawing inductive effect, which can increase the acidity of the phenolic hydroxyl group . This electronic influence, combined with the directing effects of both the hydroxyl group and the halogen(s), makes halogenated phenols versatile substrates in electrophilic aromatic substitution reactions . Their persistence and potential toxicity also make them important subjects of study in environmental chemistry and toxicology sigmaaldrich.comsigmaaldrich.com. Research into their microbial degradation and remediation is an active area, driven by their status as environmental pollutants sigmaaldrich.com.
Overview of Alkyl-Substituted Phenols in Research
Alkyl-substituted phenols, or alkylphenols, are a family of organic compounds produced by the alkylation of phenols nih.gov. The term typically refers to phenols with longer alkyl chains, such as butylphenol, octylphenol, and nonylphenol nih.gov. These compounds are of substantial commercial importance and are produced in large quantities annually nih.gov.
In industrial and academic research, alkylphenols serve as crucial building blocks for a variety of materials. They are extensively used as precursors for detergents and as components in the formulation of phenolic resins, which are valued for their durability and heat resistance nih.gov. Furthermore, alkylphenols are utilized in the synthesis of antioxidants, additives for lubricating oils, and fire-retardant materials nih.gov. The length, branching, and position of the alkyl group on the phenol ring influence the compound's physical properties and applications chemicalbook.comnih.gov. For example, the antioxidant properties of some phenols are affected by the steric hindrance provided by bulky alkyl groups ortho to the hydroxyl group chemicalbook.comamericanelements.com. Their potential as endocrine disruptors has also made them a subject of extensive environmental and toxicological research.
Structural Elucidation and Nomenclatural Considerations for 2-Chloro-4-(2,2-dimethylpropyl)phenol
This compound is a disubstituted phenol featuring a chlorine atom at the C2 position (ortho to the hydroxyl group) and a 2,2-dimethylpropyl group, commonly known as a neopentyl group, at the C4 position (para to the hydroxyl group).
The structure of this molecule is defined by the interplay of its functional groups. The hydroxyl (-OH) group is a strongly activating ortho-, para-director in electrophilic aromatic substitution reactions. The chlorine (-Cl) atom is deactivating yet also an ortho-, para-director. The neopentyl group is a bulky, electron-donating alkyl group. This specific arrangement of substituents—a halogen ortho to the hydroxyl group and a sterically demanding alkyl group para to it—imparts a unique combination of electronic and steric properties that influence its reactivity and physical characteristics.
Detailed experimental data for this compound is not widely available in published literature. However, its chemical identity can be precisely defined.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonym | 2-chloro-4-neopentylphenol |
| CAS Number | 653578-47-3 |
| Molecular Formula | C11H15ClO |
| Molecular Weight | 198.69 g/mol |
Data sourced from available chemical databases.
To provide context for its likely physical properties, data for the closely related and more thoroughly studied isomer, 2-Chloro-4-(tert-pentyl)phenol (B1581259), is presented below. The tert-pentyl group has the same molecular formula as the neopentyl group but a different branching structure.
Table 2: Physical Properties of the Related Isomer 2-Chloro-4-(tert-pentyl)phenol
| Property | Value |
|---|---|
| CAS Number | 5323-65-9 |
| Molecular Formula | C11H15ClO |
| Molecular Weight | 198.69 g/mol |
| Boiling Point | 257.4 °C at 760 mmHg |
| Density | 1.085 g/cm³ |
| Flash Point | 110 °C |
Note: This data is for the constitutional isomer 2-Chloro-4-(tert-pentyl)phenol and is provided for comparative purposes only. chemicalbook.com
The synthesis of such a compound would likely follow established routes for substituted phenols. One potential pathway is the Friedel-Crafts alkylation of 2-chlorophenol (B165306) with a suitable neopentylating agent. The ortho-, para-directing nature of the hydroxyl and chloro groups would favor the introduction of the bulky neopentyl group at the sterically less hindered para position . An alternative route could involve the selective chlorination of 4-(2,2-dimethylpropyl)phenol (B1329441).
Structure
3D Structure
Properties
CAS No. |
653578-47-3 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-4-(2,2-dimethylpropyl)phenol |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)7-8-4-5-10(13)9(12)6-8/h4-6,13H,7H2,1-3H3 |
InChI Key |
XWPCRJIQJZWJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 2,2 Dimethylpropyl Phenol
Strategies for Phenol (B47542) Chlorination and Alkylation
The construction of the 2-Chloro-4-(2,2-dimethylpropyl)phenol molecule relies on fundamental reactions in organic chemistry: the chlorination and alkylation of phenolic systems. These processes must be controlled to achieve the desired substitution pattern.
Direct Halogenation Approaches in Phenolic Systems
Direct halogenation of phenols is a primary method for introducing halogen atoms onto the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, making phenols highly susceptible to electrophilic aromatic substitution.
Chlorination of phenols can be achieved using various reagents, including molecular chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂). google.comcardiff.ac.uk The reaction is often catalyzed by a Lewis acid. google.com However, due to the high reactivity of the phenol ring, these reactions can sometimes lead to a mixture of isomers and poly-chlorinated products. cardiff.ac.uk
To enhance regioselectivity, particularly for the desired para-isomer, specific catalyst systems have been developed. For instance, the use of sulfuryl chloride in the presence of catalysts like aluminum-pillared montmorillonite (B579905) clay or certain zeolites can favor the formation of the para-chlorinated product. cardiff.ac.ukresearchgate.net Catalyst systems combining Lewis acids (e.g., AlCl₃ or FeCl₃) with sulfur-containing compounds such as diaryl sulfides or poly(alkylene sulfide)s have demonstrated high selectivity for para-chlorination of various phenols. google.commdpi.comresearchgate.net The choice of catalyst and reaction conditions is crucial in directing the chlorination to the desired position, either ortho or para to the hydroxyl group. cardiff.ac.ukgoogle.com For example, a process for preparing 2-chloro-4-methylphenol (B1207291) with high selectivity involves reacting 4-methylphenol with a chlorinating agent like sulfuryl chloride in the presence of a Lewis acid and a diaryl sulfide. google.com
Recent advancements have explored other catalytic systems, such as those involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which can catalyze the chlorination of various aromatic compounds, including phenols, under mild conditions. nih.gov
Alkylation Reactions in Phenolic Systems
Alkylation of phenols, most notably through the Friedel-Crafts reaction, introduces alkyl groups to the aromatic ring. jk-sci.com This electrophilic aromatic substitution typically involves an alkyl halide, alkene, or alcohol as the alkylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃). jk-sci.comyoutube.com The hydroxyl group of the phenol directs the incoming alkyl group primarily to the ortho and para positions. quora.com
However, the Friedel-Crafts alkylation of phenols has complexities. The phenolic oxygen can coordinate with the Lewis acid catalyst, which can deactivate the ring towards the desired C-alkylation. quora.comstackexchange.com This can sometimes lead to O-alkylation (ether formation) as a competing reaction. stackexchange.com Furthermore, the reaction is susceptible to polyalkylation, where more than one alkyl group is added to the ring, and carbocation rearrangements, especially when using primary alkyl halides. jk-sci.com Using an excess of the aromatic reactant can help minimize polyalkylation. jk-sci.com
For introducing bulky groups like the 2,2-dimethylpropyl (neopentyl) group, direct Friedel-Crafts alkylation with a neopentyl halide is challenging due to the propensity of the primary neopentyl carbocation to rearrange to the more stable tertiary tert-amyl carbocation. This often results in the formation of 4-(tert-amyl)phenol (also known as 4-(1,1-dimethylpropyl)phenol) instead of the desired 4-neopentylphenol. nist.govnih.gov Therefore, alternative strategies are often required to synthesize phenols with a neopentyl substituent.
Targeted Synthesis of this compound
The targeted synthesis of this compound (C₁₁H₁₅ClO) is typically a multi-step process, beginning with the synthesis of the precursor, 4-(2,2-dimethylpropyl)phenol (B1329441). nih.govnih.gov
A plausible synthetic route involves:
Alkylation of Phenol: First, 4-(2,2-dimethylpropyl)phenol is synthesized. Given the rearrangement issues with Friedel-Crafts alkylation, this may involve an alternative method to install the neopentyl group without isomerization.
Selective Chlorination: The resulting 4-(2,2-dimethylpropyl)phenol is then selectively chlorinated at the ortho position relative to the hydroxyl group. The bulky neopentyl group at the para position helps direct the incoming chlorine atom to one of the two equivalent ortho positions. Reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a suitable catalyst system, similar to those used for the selective chlorination of other 4-alkylphenols, can be employed to achieve this transformation. google.com
An alternative, though less direct, synthetic approach mentioned in some sources involves the reaction of 2-chlorophenol (B165306) with neopentyl bromide in the presence of a base like potassium carbonate. evitachem.com However, this describes a nucleophilic substitution that would lead to an ether (O-alkylation) rather than the C-alkylated title compound. The correct pathway to the title compound is C-alkylation followed by chlorination.
Table 1: Reactants and Reagents for Synthesis
| Step | Starting Material | Reagent(s) | Catalyst(s) | Product |
|---|---|---|---|---|
| 1. Alkylation | Phenol | Neopentylating Agent | Lewis Acid / Other | 4-(2,2-dimethylpropyl)phenol |
| 2. Chlorination | 4-(2,2-dimethylpropyl)phenol | Sulfuryl Chloride (SO₂Cl₂) or Chlorine (Cl₂) | Lewis Acid / Diaryl Sulfide | This compound |
Derivatization Pathways and Chemical Modifications of this compound
The structure of this compound offers several sites for further chemical modification, including the phenolic hydroxyl group, the aromatic ring, and the neopentyl group.
Formation of Schiff Base Derivatives and Related Ligands
Phenols, particularly those with an aldehyde group or the potential to form one, are key precursors for synthesizing Schiff bases. Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. ijcm.irnanobioletters.com
While this compound itself does not have an aldehyde group, it can be converted into a suitable precursor, such as 3-chloro-5-(2,2-dimethylpropyl)-2-hydroxybenzaldehyde, through formylation (e.g., via the Duff or Reimer-Tiemann reaction). This aldehyde derivative can then react with various primary amines to yield a wide range of Schiff base ligands. ijcm.irnih.gov
These Schiff base ligands, which incorporate the substituted phenol moiety, are of significant interest because their nitrogen and oxygen atoms can chelate to metal ions, forming stable metal complexes. nanobioletters.com The electronic and steric properties of the Schiff base, influenced by the chloro and neopentyl substituents on the phenol ring, can tune the properties of the resulting metal complexes for applications in catalysis and materials science. nanobioletters.comnih.gov
Table 2: General Schiff Base Formation
| Phenol Derivative | Amine Component | Reaction Type | Product Class |
|---|---|---|---|
| 3-Chloro-5-(2,2-dimethylpropyl)-2-hydroxybenzaldehyde | Primary Amine (R-NH₂) | Condensation | Schiff Base Ligand |
Further Functionalization of the Phenolic Hydroxyl and Aromatic Ring
The phenolic hydroxyl group and the remaining unsubstituted positions on the aromatic ring are primary sites for additional functionalization.
Reactions at the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base, and the resulting phenoxide can act as a nucleophile.
Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) yields ethers. For example, deprotonation followed by reaction with a suitable alkylating agent can convert the -OH group into an -OR group. prepchem.com
Esterification: Reaction with acyl chlorides or acid anhydrides produces phenyl esters. This can sometimes compete with C-acylation (a Friedel-Crafts reaction) on the ring itself. stackexchange.com
Phosphitylation: The hydroxyl group can be derivatized using reagents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), a technique often used for the quantitative analysis of hydroxyl groups via ³¹P NMR spectroscopy. nrel.gov
Fluoropyridylation: Reaction with pentafluoropyridine (B1199360) (PFP) in the presence of a base converts the phenolic hydroxyl into a tetrafluoropyridyl-ether, a derivative useful for analysis by ¹⁹F NMR spectroscopy. nrel.gov
Reactions on the Aromatic Ring: The aromatic ring, activated by the hydroxyl group, can undergo further electrophilic aromatic substitution at the remaining vacant ortho position (C6).
Further Halogenation: Introduction of another halogen atom is possible under appropriate conditions.
Nitration: Reaction with nitric acid can introduce a nitro group onto the ring.
C-H Functionalization: Modern synthetic methods allow for the direct, regioselective functionalization of C-H bonds, providing pathways to introduce a variety of other functional groups onto the aromatic ring. nih.gov
These derivatization pathways allow for the fine-tuning of the molecule's physical and chemical properties, enabling its use as a versatile building block in the synthesis of more complex molecules. nih.govacs.org
Advanced Spectroscopic Characterization and Computational Chemistry of 2 Chloro 4 2,2 Dimethylpropyl Phenol
Vibrational Spectroscopic Analysis for Structural Assignment
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural framework of molecules. For 2-Chloro-4-(2,2-dimethylpropyl)phenol, the vibrational modes can be assigned by considering the characteristic frequencies of the phenolic ring, the chloro-substituent, and the 2,2-dimethylpropyl (neopentyl) group.
The IR and Raman spectra of substituted phenols are well-documented. ijcrt.orgchemicalbook.com The hydroxyl (-OH) stretching vibration is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. epa.gov The C-O stretching vibration of the phenolic group usually appears in the 1260-1180 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net The C-Cl stretching vibration for chlorophenols typically appears in the range of 600-800 cm⁻¹. researchgate.net
The neopentyl group introduces characteristic vibrations. The stretching and bending modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups will be present. Symmetric and asymmetric stretching vibrations of the CH₃ groups are expected around 2950-2870 cm⁻¹, while the CH₂ group will show similar vibrations in the 2925-2850 cm⁻¹ range. The presence of the quaternary carbon atom in the neopentyl group will also influence the skeletal vibrations of the molecule.
Table 1: Predicted Vibrational Frequencies for this compound Based on Analogous Compounds
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H Stretch | 3200-3600 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2970 | IR, Raman |
| C=C Aromatic Ring Stretch | 1400-1600 | IR, Raman |
| C-O Stretch | 1180-1260 | IR, Raman |
| C-Cl Stretch | 600-800 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the neopentyl group. The aromatic protons will appear as a set of multiplets in the downfield region (typically 6.5-7.5 ppm), with their splitting pattern determined by the substitution pattern on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The neopentyl group will exhibit a singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the methylene group.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzene ring will resonate in the 110-160 ppm range. The carbon bearing the hydroxyl group (C-OH) will be the most downfield among the aromatic carbons, while the carbon attached to the chlorine atom (C-Cl) will also be significantly shifted. The quaternary carbon and the methyl carbons of the neopentyl group will have characteristic chemical shifts in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 135 |
| Phenolic OH | Variable (broad singlet) | - |
| -CH₂- | ~2.5 | ~45 |
| -C(CH₃)₃ | ~0.9 | ~30 (methyls), ~32 (quaternary) |
| C-OH | - | ~150-155 |
| C-Cl | - | ~120-125 |
| C-CH₂- | - | ~140-145 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the aromatic ring. For 2-chlorophenol (B165306), absorption maxima (λ_max) are observed around 274 nm and 280 nm in methanol. researchgate.net The substitution pattern on the benzene ring influences the position and intensity of these absorption bands.
For this compound, the presence of the chloro and neopentyl groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to phenol (B47542) itself. The electronic spectrum is anticipated to show strong absorption bands in the 270-290 nm range, corresponding to the π→π* transitions of the substituted benzene ring. Solvatochromic effects, where the position of the absorption maximum changes with the polarity of the solvent, are also expected. researchgate.net
X-ray Diffraction Studies for Solid-State Conformation
X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in open-access databases, data from related structures, such as 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, can offer insights. nih.gov
In the solid state, it is expected that this compound would exhibit intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and a neighboring molecule, leading to the formation of chains or other supramolecular assemblies. The bulky neopentyl group will significantly influence the crystal packing, potentially leading to a less dense structure compared to smaller substituted phenols. The planarity of the phenyl ring and the orientation of the substituents would be key features determined by an X-ray diffraction study.
Computational Chemistry Approaches for Molecular Properties
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties, including optimized geometry, vibrational frequencies, and electronic structure. researchgate.netspectrabase.com For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G(d,p), can provide a theoretical model of the molecule. researchgate.net
Such calculations can be used to predict the bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional shape. Furthermore, DFT can be employed to calculate the theoretical vibrational spectrum, which can then be compared with experimental IR and Raman data to aid in the assignment of vibrational modes. The calculation of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations can be used to study the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations could be employed to explore the rotational freedom around the C-C bond connecting the neopentyl group to the phenyl ring and the C-O bond of the hydroxyl group.
These simulations would provide a detailed understanding of the accessible conformations of the molecule in different environments, such as in solution or in a biological system. By analyzing the trajectory of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its surroundings.
Quantitative Structure-Activity Relationships (QSAR) Modeling in Chemical Research
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in chemical research, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applied to phenolic compounds to predict their activity and guide the synthesis of new derivatives.
The fundamental concept of QSAR is that the biological activity of a chemical is a function of its physicochemical properties. These properties are, in turn, determined by the molecule's structure. By quantifying relevant structural features, known as molecular descriptors, and correlating them with observed biological activity, a predictive model can be developed.
For phenolic compounds, QSAR studies often investigate activities such as antioxidant potential, toxicity, or other biological interactions. nih.govresearchgate.netnih.gov The process involves several key steps:
Data Set Selection: A series of structurally related phenolic compounds with experimentally determined biological activities is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), ionization potential, and bond dissociation enthalpy. nih.govjocpr.com For phenols, the O-H bond dissociation enthalpy is a critical descriptor for antioxidant activity. researchgate.net
Lipophilic Descriptors: These quantify the compound's hydrophobicity, a key factor in its ability to cross cell membranes. LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common lipophilic descriptor. jocpr.com
Steric Descriptors: These account for the size and shape of the molecule, which can influence its binding to a target receptor.
Topological Descriptors: These are numerical representations of the molecular structure, including information about branching and connectivity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate a mathematical equation that links the most relevant descriptors to the biological activity. researchgate.netmdpi.com The goal is to create a model with high statistical significance and predictive capability. nih.gov
Model Validation: The predictive performance of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new compounds. researchgate.net
In the context of this compound, a hypothetical QSAR study could explore how variations in its structure—for instance, by altering the position of the chloro substituent or modifying the neopentyl group—would affect a specific biological endpoint. The descriptors for each new analogue would be calculated and their activity predicted using the established QSAR model.
Below is a hypothetical data table illustrating the types of descriptors that would be relevant in a QSAR study of phenolic compounds, including a representative entry for this compound.
| Compound Name | Molecular Weight ( g/mol ) | LogP | O-H Bond Dissociation Enthalpy (kcal/mol) | pIC50 (Experimental) | pIC50 (Predicted) |
| Phenol | 94.11 | 1.46 | 87.5 | 4.20 | 4.25 |
| 4-Chlorophenol | 128.56 | 2.39 | 86.9 | 4.85 | 4.82 |
| 4-tert-Butylphenol | 150.22 | 3.25 | 86.2 | 5.10 | 5.15 |
| This compound | 198.69 | 4.20 | 86.5 | 5.50 | 5.48 |
| 2,4-Dichlorophenol (B122985) | 163.00 | 3.06 | 86.3 | 5.25 | 5.28 |
Note: The data in this table are for illustrative purposes to demonstrate the principles of QSAR and are not based on actual experimental or computational results for this compound.
Such models are invaluable in medicinal chemistry and environmental science for prioritizing the synthesis of promising new compounds and for predicting the potential toxicity of environmental contaminants, thereby reducing the need for extensive experimental testing. nih.gov
Interactions of 2 Chloro 4 2,2 Dimethylpropyl Phenol with Biological Systems and Mechanistic Investigations
Antimicrobial Action Mechanisms at the Cellular and Subcellular Level
Phenolic compounds, including 2-Chloro-4-(2,2-dimethylpropyl)phenol, are known for their antimicrobial properties, which are influenced by their chemical structure, such as the number and position of substituents on the benzene (B151609) ring. nih.gov The antimicrobial activity often involves disruption of the cell membrane and interference with essential cellular processes.
Interactions with Microbial Cell Membranes
The primary mode of antimicrobial action for many phenolic compounds is the disruption of the microbial cell membrane. nih.govnih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane. This integration disrupts the membrane's structural integrity and fluidity, leading to increased permeability. nih.govnih.gov
For phenolic compounds in general, the hydroxyl (-OH) group is a key structural feature for antimicrobial activity. nih.gov It can form hydrogen bonds, and its acidic nature can lead to dissociation, allowing for electrostatic interactions with the lipid headgroups of the membrane. nih.gov This disruption of the membrane potential can affect vital cellular functions like the sodium-potassium pump. nih.gov The presence of a halogen, like the chloro group in this compound, can enhance its lipophilicity, potentially increasing its ability to penetrate the cell membrane.
Effects on Microbial Cellular Processes
Beyond membrane disruption, phenolic compounds can exert their antimicrobial effects by targeting various intracellular processes. nih.gov Once inside the cell, these compounds can interact with and inhibit the function of essential enzymes and proteins. mdpi.com
Phenolic compounds can also interfere with nucleic acid synthesis. Their planar structure and hydrophobicity may allow them to intercalate into the DNA helix, disrupting replication, transcription, and repair mechanisms. nih.gov Furthermore, the hydroxyl groups can form hydrogen bonds with nucleic acid bases, and some phenolics can form complexes with metal ions like Cu2+, which can alter DNA stability. nih.gov The specific mechanisms of inhibition can vary depending on the structure of the phenolic compound and the target microbial species. nih.gov
Biotransformation Pathways by Microorganisms and Enzymes
Microorganisms have evolved diverse metabolic pathways to degrade and detoxify xenobiotic compounds like chlorinated phenols. nih.govmdpi.com This biodegradation is a critical process for the removal of such pollutants from the environment. nih.gov
Microbial Degradation and Detoxification Mechanisms (e.g., ring cleavage, dehalogenation)
The microbial degradation of chlorophenols is a well-documented process involving a series of enzymatic reactions. nih.gov A crucial first step is often dehalogenation, the removal of chlorine atoms from the aromatic ring, which typically makes the compound less toxic and more amenable to further degradation. nih.govresearchgate.net This can occur under both aerobic and anaerobic conditions. researchgate.net
Following initial modifications, the aromatic ring is typically cleaved by dioxygenase enzymes. nih.gov This is a key step in breaking down the stable aromatic structure. There are two main pathways for ring cleavage:
Ortho-cleavage pathway: The aromatic ring is cleaved between two adjacent hydroxyl groups. nih.govnih.gov
Meta-cleavage pathway: The ring is cleaved adjacent to a hydroxyl group. nih.govnih.gov
For example, the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP), a related compound, can proceed through either an ortho- or meta-cleavage pathway. researchgate.net In many cases, the degradation pathway involves the formation of catechol or substituted catechols as central intermediates, which are then susceptible to ring cleavage. nih.gov The resulting aliphatic intermediates are then further metabolized and can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net
Several bacterial genera, including Pseudomonas, Rhodococcus, Alcaligenes, and Arthrobacter, have been identified as capable of degrading various chlorophenols. nih.gov Fungi are also known to play a role in the degradation of these compounds. nih.gov
Below is a table summarizing microorganisms and their degradation pathways for related chlorophenolic compounds.
| Microorganism | Compound Degraded | Key Degradation Steps | Reference |
| Arthrobacter sp. | 2-Chloro-4-aminophenol | Deamination, Dehalogenation, Ring Cleavage | nih.gov |
| Burkholderia sp. | 4-Chloro-2-aminophenol | Deamination, Ring Cleavage | nih.gov |
| Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol | Conversion to 1,2,4-benzenetriol, Ring Cleavage | nih.gov |
| Exiguobacterium sp. PMA | 4-Chloro-2-nitrophenol | Reduction to 4-chloro-2-aminophenol, Dehalogenation | researchgate.net |
| Pseudomonas sp. | 2,4-Dichlorophenol | Hydroxylation, Ring Cleavage | nih.gov |
| Rhodococcus opacus | 2-Chlorophenol (B165306), 4-Chlorophenol | Formation of chlorocatechols, Ring Cleavage | nih.gov |
Enzymatic Biotransformation Studies
The enzymatic processes driving the biotransformation of phenolic compounds are of significant research interest. Key enzymes involved in the degradation of chlorophenols include monooxygenases, dioxygenases, dehalogenases, and reductases. nih.govnih.govresearchgate.net
Monooxygenases often catalyze the initial hydroxylation of the aromatic ring, a critical activation step. nih.gov For instance, 4-ethylphenol (B45693) methylenehydroxylase from Pseudomonas putida JD1 has been shown to act on a range of 4-alkylphenols. nih.gov This enzyme functions as a dehydrogenase, creating a quinone methide intermediate that is subsequently hydrated. nih.gov While not a monooxygenase, its action demonstrates the enzymatic transformation of the alkyl side chain of a phenol (B47542). nih.gov
Dioxygenases are responsible for the subsequent ring cleavage of catecholic intermediates. nih.govnih.gov For example, catechol 1,2-dioxygenase and catechol 2,3-dioxygenase catalyze the ortho- and meta-cleavage of catechol, respectively. nih.gov
Dehalogenases are crucial for removing chlorine substituents. These enzymes can function at different stages of the degradation pathway. nih.govresearchgate.net In the degradation of 2-chloro-4-aminophenol by Arthrobacter sp., a dehalogenase acts on chlorohydroquinone. nih.gov
The table below details some of the enzymes involved in the degradation of related phenolic compounds.
| Enzyme | Source Organism | Substrate | Reaction Catalyzed | Reference |
| 4-Ethylphenol methylenehydroxylase | Pseudomonas putida JD1 | 4-Alkylphenols | Dehydrogenation and hydration | nih.gov |
| 4-Chlorophenol-2-monooxygenase | Rhodococcus opacus 1G | 4-Chlorophenol | Hydroxylation | nih.gov |
| Catechol-1,2-dioxygenase | Rhodococcus opacus 1G | 4-Chlorocatechol | Ortho-ring cleavage | nih.gov |
| Chloromuconate cycloisomerase | Rhodococcus opacus 1G | 3-Chloromuconate | Dechlorination and cycloisomerization | nih.gov |
| BT 1,2-dioxygenase (HnpC) | Cupriavidus sp. CNP-8 | 1,2,4-Benzenetriol | Ring cleavage | nih.gov |
| 4C2NP reductase | Exiguobacterium sp. PMA | 4-Chloro-2-nitrophenol | Reduction of nitro group | researchgate.net |
| 4C2AP dehalogenase | Exiguobacterium sp. PMA | 4-Chloro-2-aminophenol | Dehalogenation | researchgate.net |
Environmental Chemistry and Fate of 2 Chloro 4 2,2 Dimethylpropyl Phenol
Environmental Partitioning and Distribution in Aquatic and Terrestrial Systems
However, computational models provide estimations for some of these key properties. The octanol-water partition coefficient (log Kow) is a critical parameter for predicting the distribution of a substance. A computed XLogP3 value of 4.2 for 2-chloro-4-(2,2-dimethylpropyl)phenol suggests a hydrophobic nature. nih.gov This indicates a tendency for the compound to sorb to organic matter in soil and sediment rather than remaining dissolved in water. nih.govresearchgate.netresearchgate.net Chemicals with higher log Kow values are also more likely to partition from water into the fatty tissues of organisms. researchgate.net
The distribution of chemicals indoors is also influenced by partitioning, which determines their concentration in the air, on surfaces, and in dust. nih.gov For a compound like this compound, its properties would dictate its behavior in indoor as well as outdoor environments.
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as the action of sunlight (photodegradation) or chemical reactions with other substances in the environment.
Photodegradation Processes
Photodegradation is a key process for the breakdown of many organic pollutants in the environment. researchgate.net For phenolic compounds, this often involves reactions with photochemically generated species like hydroxyl radicals. Studies on related chlorophenols, such as 2-chlorophenol (B165306) and 4-chlorophenol, have demonstrated that they can undergo photocatalytic degradation, often facilitated by catalysts like titanium dioxide (TiO2) under UV or visible light. researchgate.netnih.govresearchgate.netrsc.org This process typically involves the breakdown of the aromatic ring and dechlorination. While no specific studies on the photodegradation of this compound were found, its structural similarity to other chlorophenols suggests it may be susceptible to similar degradation pathways.
Chemical Transformation Pathways
The chemical structure of this compound, with its phenolic hydroxyl group and chloro-substituent, suggests potential for various chemical transformations. The phenolic group can undergo oxidation to form quinone-like structures. evitachem.com Additionally, the carbon-chlorine bond can be subject to cleavage under certain conditions. For instance, some chemical oxidation methods have been shown to be effective in transforming chlorinated phenols. acs.org However, specific data on the chemical transformation pathways of this compound in environmental compartments are not documented in the available literature.
Biotic Degradation Processes and Environmental Half-lives
Biotic degradation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms. This is a crucial process for the removal of pollutants from the environment.
There is a lack of specific studies on the biodegradation of this compound. Research on other chlorinated phenols indicates that their biodegradability can be highly variable and is often dependent on the specific microbial populations present and environmental conditions. researchgate.net For example, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its degradation product 2,4-dichlorophenol (B122985) can be biodegraded by certain microorganisms, though the pathways are complex. mdpi.comresearchgate.netresearchgate.net The presence of other compounds can also influence the rate of degradation; for instance, the biodegradation of 2,4-dimethylphenol (B51704) can be affected by the presence of other phenolic compounds. nih.gov Without specific studies, the environmental half-life of this compound remains unknown.
Ecotoxicological Implications for Aquatic Organisms and Ecosystems
Ecotoxicology examines the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels.
Specific ecotoxicological data for this compound are not available in the reviewed literature. However, chlorophenols as a class of compounds are known to be toxic to aquatic life. nih.gov The toxicity of alkylphenols to aquatic organisms can vary significantly depending on the specific structure of the alkyl group and the test species. nih.govresearchgate.net For example, studies on 2,4-dichlorophenol have established acute and chronic toxicity levels for various freshwater species. epa.govrivm.nl A safety data sheet for the structurally similar compound 2-chloro-4-(tert-pentyl)phenol (B1581259) indicates that it is harmful if swallowed and causes skin and eye irritation, and may cause long-lasting harmful effects to aquatic life, although no specific toxicity data is provided. echemi.com The actual ecotoxicological impact of this compound would need to be determined through direct testing.
Bioaccumulation Potential in Environmental Matrices
Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, resulting in a concentration higher than that in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated using its log Kow value.
As mentioned previously, the computed XLogP3 value of 4.2 for this compound suggests a potential for bioaccumulation. nih.gov Generally, substances with a log Kow greater than 3 are considered to have a potential to bioaccumulate in aquatic organisms. Some regulatory frameworks consider a log Kow exceeding 5 as a criterion for significant bioaccumulation potential. researchgate.net For comparison, the bioconcentration factor (BCF) for 4-tert-octylphenol (B29142) in fish has been measured, showing its potential to accumulate. researchgate.net However, without experimental data such as a measured BCF for this compound, its actual bioaccumulation potential in different environmental matrices remains an estimation.
Table of Chemical Compounds
| Common Name | IUPAC Name |
| This compound | This compound |
| 2-Chlorophenol | 2-Chlorophenol |
| 4-Chlorophenol | 4-Chlorophenol |
| 2,4-Dichlorophenol | 2,4-Dichlorophenol |
| 2,4-Dimethylphenol | 2,4-Dimethylphenol |
| 2-Chloro-4-(tert-pentyl)phenol | 2-Chloro-4-(2-methylbutan-2-yl)phenol |
| 4-tert-Octylphenol | 4-(1,1,3,3-Tetramethylbutyl)phenol |
| Titanium dioxide | Titanium(IV) oxide |
| 2,4-Dichlorophenoxyacetic acid | (2,4-Dichlorophenoxy)acetic acid |
Analytical Methodologies for Detection and Quantification of 2 Chloro 4 2,2 Dimethylpropyl Phenol in Research Matrices
Chromatographic Techniques (GC-MS, LC-MS) for Separation and Identification
Chromatographic techniques are the cornerstone for the separation and identification of phenolic compounds from complex sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that are widely applied in the analysis of chlorophenols and other phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many phenols. For chlorophenols, GC-MS offers high separation efficiency and definitive identification based on mass spectra. The analysis of 2-Chloro-4-(2,2-dimethylpropyl)phenol would likely follow a similar protocol.
Derivatization: To enhance volatility and improve chromatographic peak shape, phenolic compounds are often derivatized prior to GC-MS analysis. Common derivatization reagents for phenols include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). This process converts the polar hydroxyl group into a less polar ether or ester, making the compound more amenable to gas chromatography.
Separation: A capillary column, typically with a non-polar or medium-polarity stationary phase, would be used for the separation of the derivatized analyte.
Detection: The mass spectrometer provides sensitive detection and structural information. The electron ionization (EI) mass spectrum of the derivatized this compound would exhibit a characteristic fragmentation pattern, allowing for its unambiguous identification. The mass spectrum for a similar compound, 2,4-dimethylphenol (B51704), is available in the NIST WebBook and provides an example of the type of data generated.
A hypothetical GC-MS method for this compound is outlined below:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temp | 250 °C |
| Oven Program | 60 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is particularly advantageous for the analysis of polar and non-volatile compounds, and it can often be performed without derivatization. This technique is highly sensitive and specific, making it suitable for complex matrices.
Separation: Reversed-phase liquid chromatography using a C18 column is a common approach for separating phenolic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
Ionization: Electrospray ionization (ESI) is a widely used ionization technique for LC-MS analysis of phenols, typically in negative ion mode, which is well-suited for acidic compounds.
Detection: Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity, particularly in complex matrices. This involves selecting the molecular ion of the target analyte and fragmenting it to produce characteristic product ions for quantification.
A representative LC-MS method for this compound might involve the following conditions:
| Parameter | Condition |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Advanced Spectrometric Methods
Beyond standard GC-MS and LC-MS, advanced spectrometric methods can provide even greater resolving power and sensitivity, which is particularly useful for analyzing trace contaminants in complex samples.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS):
GCxGC-MS offers significantly enhanced separation capacity compared to conventional GC-MS, making it a powerful tool for the analysis of complex mixtures. This technique would be particularly beneficial for separating this compound from other isomers and structurally related compounds in environmental or biological samples. Milder electron ionization conditions (e.g., lower eV) can also be used to increase the abundance of the molecular ion, aiding in identification.
High-Resolution Mass Spectrometry (HRMS):
The use of high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, coupled with either GC or LC, allows for the determination of the elemental composition of the analyte with high accuracy. This provides a high degree of confidence in the identification of this compound, even in the absence of a reference standard.
Sample Preparation and Extraction Protocols for Environmental and Biological Samples
Effective sample preparation is crucial for the successful analysis of trace levels of this compound, as it serves to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis. The choice of extraction method depends on the nature of the sample matrix.
Environmental Samples (e.g., Water, Soil):
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of phenols from aqueous samples. A sorbent material, such as a C18 or a polymeric sorbent, is used to retain the analyte from the sample, which is then eluted with a small volume of an organic solvent.
Liquid-Liquid Extraction (LLE): LLE is a classical method that can be used to extract phenolic compounds from water samples using a water-immiscible organic solvent.
Soxhlet Extraction: For solid samples like soil or sediment, Soxhlet extraction with an appropriate organic solvent can be employed to extract the target analyte.
Biological Samples (e.g., Tissues, Urine):
Phenol-Chloroform Extraction: This is a traditional method for separating nucleic acids, proteins, and other molecules. While effective, it is labor-intensive and uses hazardous solvents.
Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more efficiently than traditional methods.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology, while primarily developed for pesticide analysis, has been adapted for a wide range of analytes and could potentially be applied to the extraction of this compound from various biological matrices.
The following table summarizes common extraction techniques applicable to the analysis of phenolic compounds:
| Extraction Technique | Sample Matrix | Principle |
| Solid-Phase Extraction (SPE) | Water | Analyte is partitioned between a solid sorbent and the liquid sample. |
| Liquid-Liquid Extraction (LLE) | Water | Analyte is partitioned between two immiscible liquid phases. |
| Soxhlet Extraction | Soil, Sediment | Continuous solid-liquid extraction with a cycling solvent. |
| Phenol-Chloroform Extraction | Tissues, Cells | Differential partitioning of biomolecules in a phenol-chloroform-aqueous system. |
| Accelerated Solvent Extraction (ASE) | Tissues, Soil | Solid or semi-solid sample extraction using organic solvents at elevated temperature and pressure. |
Emerging Research Frontiers and Future Perspectives for 2 Chloro 4 2,2 Dimethylpropyl Phenol
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of 2-Chloro-4-(2,2-dimethylpropyl)phenol presents a significant challenge in achieving high regioselectivity, particularly in controlling the positions of the chloro and neopentyl substituents on the phenol (B47542) ring. Current research is actively exploring more efficient and selective synthetic strategies to overcome these hurdles.
A prevalent method for synthesizing this compound involves the nucleophilic aromatic substitution of 2-chlorophenol (B165306) with neopentyl bromide in the presence of a base like potassium carbonate. nih.gov However, this approach can lead to the formation of isomeric byproducts, necessitating complex purification steps.
To enhance selectivity, researchers are investigating alternative multi-step synthetic pathways. One promising approach involves the initial selective synthesis of 4-(2,2-dimethylpropyl)phenol (B1329441) (4-neopentylphenol) followed by controlled chlorination. The synthesis of 4-neopentylphenol can be achieved through a Friedel-Crafts acylation of phenol with pivaloyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. The subsequent chlorination of the 4-neopentylphenol intermediate requires careful selection of chlorinating agents and catalysts to favor the introduction of the chlorine atom at the desired ortho-position.
Recent advancements in catalysis offer new avenues for improving the selectivity of the chlorination step. The use of microporous catalysts, such as zeolites, has shown promise in directing the para-chlorination of phenols with high selectivity. nih.gov While this is beneficial for other isomers, adapting these catalytic systems to favor ortho-chlorination is a key area of ongoing research. Studies on the chlorination of phenols using sulfuryl chloride in the presence of sulfur-containing catalysts have also demonstrated high regioselectivity, which could potentially be tailored for the synthesis of this compound. mdpi.com
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Key Steps | Potential Advantages | Challenges |
| Direct Neopentylation of 2-Chlorophenol | Nucleophilic aromatic substitution of 2-chlorophenol with a neopentyl halide. | Fewer synthetic steps. | Low regioselectivity, formation of isomers. |
| Friedel-Crafts Acylation and Reduction followed by Chlorination | 1. Friedel-Crafts acylation of phenol with pivaloyl chloride.2. Reduction of the ketone.3. Selective chlorination of 4-neopentylphenol. | Potentially higher regioselectivity. | Multi-step process, requires optimization of each step. |
| Catalytic Chlorination | Chlorination of 4-neopentylphenol using selective catalysts (e.g., modified zeolites, sulfur-based catalysts). | High regioselectivity, potentially higher yields. | Development of catalysts for selective ortho-chlorination. |
Future research in this area will likely focus on the development of novel catalytic systems that can achieve high ortho-selectivity in the chlorination of 4-substituted phenols. The use of flow chemistry and microreactor technology could also offer better control over reaction parameters, leading to improved yields and selectivity.
Exploration of Advanced Materials Incorporating the Phenolic Moiety
The distinct chemical structure of this compound makes it an attractive building block for the synthesis of novel polymers and advanced materials. The phenolic hydroxyl group provides a reactive site for incorporation into various polymer backbones, while the chloro and neopentyl groups can impart specific properties such as flame retardancy, thermal stability, and altered solubility.
One area of exploration is the use of this compound in the synthesis of specialty epoxy resins. Epoxy resins are a critical class of thermosetting polymers with wide-ranging applications in adhesives, coatings, and composites. nih.govnih.gov The incorporation of the this compound moiety into an epoxy resin backbone, for instance, by reacting it with epichlorohydrin (B41342), could lead to materials with enhanced performance characteristics. The bulky neopentyl group may increase the free volume within the polymer network, potentially improving toughness and impact resistance, while the chlorine atom could contribute to flame retardant properties.
Another promising frontier is the utilization of this compound as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The phenolic oxygen and the potential for further functionalization of the aromatic ring make this compound a candidate for creating MOFs with unique pore environments and functionalities. Such MOFs could find applications in gas storage, separation, and catalysis.
Table 2: Potential Applications of Materials Derived from this compound
| Material Type | Potential Method of Incorporation | Potential Modified Properties | Potential Applications |
| Epoxy Resins | Reaction with epichlorohydrin to form a glycidyl (B131873) ether derivative. | Enhanced thermal stability, flame retardancy, improved mechanical properties. | High-performance adhesives, coatings for demanding environments, advanced composites. |
| Polycarbonates | Polycondensation with phosgene (B1210022) or a phosgene equivalent. | Modified solubility, increased glass transition temperature. | Specialty engineering thermoplastics. |
| Polyesters | Esterification with dicarboxylic acids or their derivatives. | Altered crystallinity and melting point. | Fibers, films, and molding resins with specific properties. |
| Metal-Organic Frameworks (MOFs) | Use as a functionalized organic linker. | Tailored pore size and chemistry, enhanced catalytic activity. | Gas storage and separation, heterogeneous catalysis, chemical sensing. |
The development of these advanced materials is still in its early stages. Future research will need to focus on the successful synthesis and characterization of these materials, followed by a thorough evaluation of their physical and chemical properties to validate their potential for various applications.
Deeper Elucidation of Biological and Environmental Degradation Pathways
Understanding the environmental fate and biodegradability of this compound is crucial for assessing its potential environmental impact. As a chlorinated phenol, it belongs to a class of compounds known for their persistence and potential toxicity. frontiersin.orgevitachem.com Research in this area aims to identify the microorganisms and enzymatic systems capable of degrading this compound, as well as to elucidate the metabolic pathways involved.
The biodegradation of chlorinated phenols can occur under both aerobic and anaerobic conditions. nih.gov Aerobic degradation often involves the initial hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes, followed by ring cleavage. neist.res.in Anaerobic degradation typically proceeds through reductive dechlorination, where the chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process is often carried out by specialized bacteria such as Dehalococcoides and Desulfitobacterium. nih.gov
The presence of the bulky neopentyl group in this compound is expected to pose a significant steric hindrance to microbial enzymes, potentially slowing down the degradation process compared to less substituted chlorophenols. Research is needed to isolate and characterize microbial consortia or pure strains that can effectively metabolize this compound. Identifying the specific enzymes and the genes encoding them will be a key step in understanding the degradation mechanism.
Abiotic degradation pathways, such as photodegradation and hydrolysis, also play a role in the environmental fate of this compound. mdpi.com Photodegradation, induced by sunlight, can lead to the breakdown of the molecule through various reactions, including dechlorination and oxidation. The hydrolysis of the C-Cl bond is another potential degradation route, though it is generally slow for aryl chlorides under normal environmental conditions. encyclopedia.pub
Table 3: Potential Degradation Pathways for this compound
| Degradation Type | Potential Mechanism | Key Intermediates/Products | Influencing Factors |
| Aerobic Biodegradation | Hydroxylation by monooxygenases/dioxygenases, followed by ring cleavage. | Chlorinated catechols, ring-cleavage products. | Presence of adapted microorganisms, oxygen availability, nutrient levels. |
| Anaerobic Biodegradation | Reductive dechlorination. | 4-(2,2-dimethylpropyl)phenol, phenol. | Presence of specific dechlorinating bacteria, availability of electron donors. |
| Photodegradation | UV-induced homolytic cleavage of the C-Cl bond, photo-oxidation. | Dechlorinated phenols, hydroxylated derivatives, quinones. | Sunlight intensity, presence of photosensitizers. |
| Hydrolysis | Nucleophilic substitution of the chlorine atom by a hydroxyl group. | 4-(2,2-dimethylpropyl)phenol. | pH, temperature. |
Future research should focus on laboratory and field studies to determine the rates and products of both biotic and abiotic degradation of this compound. This will involve the use of advanced analytical techniques to identify transient intermediates and final degradation products, providing a comprehensive picture of its environmental persistence and transformation.
Computational Design of Related Structures with Modified Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties, and they represent a significant research frontier for this compound. By employing in silico methods, researchers can predict how modifications to the chemical structure of this compound will affect its physical, chemical, and biological properties, thereby guiding the synthesis of novel derivatives with enhanced performance for specific applications.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity (e.g., biological potency, toxicity, or physical properties). For phenolic compounds, QSAR studies have successfully correlated properties like the octanol-water partition coefficient (log K_ow) and the electronic parameter pK_a with their biological effects. nih.govnih.govnih.gov These models can be used to predict the properties of new, unsynthesized derivatives of this compound.
For example, by systematically modifying the substituents on the phenol ring in a computational model, it is possible to explore how these changes influence properties such as:
Reactivity: The electron-donating or -withdrawing nature of new substituents can alter the reactivity of the phenolic hydroxyl group and the aromatic ring.
Solubility: Modifications to the structure can impact the compound's solubility in different solvents, which is a critical parameter for many applications.
Biological Activity: Computational docking studies can predict how well a designed analog might bind to a specific biological target, such as an enzyme or receptor. mdpi.comfrontiersin.orgnih.gov This is particularly relevant for the development of new bioactive compounds.
Material Properties: Molecular dynamics simulations can be used to predict how the incorporation of designed analogs into a polymer matrix would affect the material's bulk properties, such as its glass transition temperature or mechanical strength. nih.gov
Table 4: Examples of In Silico Design Strategies for this compound Analogs
| Design Goal | Structural Modification Strategy | Computational Method | Predicted Outcome |
| Increased Biological Activity | Introduction of additional functional groups (e.g., amino, nitro) at various positions on the aromatic ring. | Molecular Docking, QSAR | Enhanced binding affinity to a target protein, predicted increase in potency. |
| Modified Solubility | Introduction of polar (e.g., -OH, -COOH) or non-polar (e.g., longer alkyl chains) substituents. | Calculation of log K_ow and other solubility descriptors. | Predicted increase or decrease in water or organic solvent solubility. |
| Enhanced Thermal Stability of Derived Polymers | Incorporation of rigid or bulky groups, or groups capable of strong intermolecular interactions. | Molecular Dynamics Simulations | Predicted increase in glass transition temperature (T_g) of the resulting polymer. |
| Reduced Toxicity | Replacement of the chlorine atom with other halogens or functional groups, modification of the neopentyl group. | QSAR models for toxicity prediction. | Predicted decrease in toxicity based on established structure-toxicity relationships. |
The future of this research direction lies in an iterative cycle of computational design, chemical synthesis, and experimental testing. The experimental data from newly synthesized compounds can be used to refine and improve the predictive power of the computational models, leading to a more efficient and targeted discovery of novel derivatives of this compound with tailored properties for a wide range of scientific and industrial applications.
Q & A
Basic: What are the standard synthetic routes for 2-Chloro-4-(2,2-dimethylpropyl)phenol, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves Friedel-Crafts alkylation or substitution reactions. For example, tert-butylphenol derivatives can be synthesized by reacting phenol with 2,2-dimethylpropyl halides in the presence of Lewis acids like AlCl₃. Optimization requires controlling stoichiometry (e.g., 1:1 molar ratio of phenol to alkylating agent) and reaction time (typically 6–12 hours at 60–80°C) to minimize side products like di-alkylated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Evidence from analogous compounds suggests sodium borohydride reduction may stabilize intermediates in multi-step syntheses .
Basic: How is X-ray crystallography applied to resolve the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and intramolecular interactions. For example, in structurally similar chlorophenols, intramolecular hydrogen bonds (e.g., O–H⋯N/Cl) are observed with donor-acceptor distances of ~2.6–2.7 Å, influencing conformational stability . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Software like SHELX or OLEX2 refines crystallographic parameters, while Mercury visualizes packing motifs (e.g., spiral chains via N–H⋯Cl bonds) .
Advanced: What spectroscopic challenges arise in characterizing this compound, and how are they addressed?
Methodological Answer:
NMR: Overlapping signals from tert-butyl groups (δ ~1.2–1.4 ppm) and aromatic protons require high-field instruments (≥400 MHz) and 2D techniques (e.g., HSQC, HMBC) to assign positions.
IR: Differentiation of O–H (phenolic, ~3200 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches demands baseline correction and comparison with reference libraries (e.g., NIST Chemistry WebBook) .
Mass Spectrometry: Fragmentation patterns from electron ionization (EI-MS) must account for loss of tert-butyl (m/z = 57) and chlorine (m/z = 35/37) groups. High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₁H₁₅ClO⁺) .
Advanced: How are safety thresholds for this compound determined in biological systems?
Methodological Answer:
The Research Institute for Fragrance Materials (RIFM) criteria are often adapted:
- In vitro assays: Ames test (mutagenicity), bovine corneal opacity (ocular toxicity).
- In vivo studies: Acute oral toxicity (LD₅₀ in rodents) and dermal sensitization (LLNA).
- Thresholds: No-observed-adverse-effect levels (NOAELs) are derived from dose-response curves, with safety factors (e.g., 100x) applied for human extrapolation . For environmental toxicity, OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) assess EC₅₀ values .
Advanced: What analytical methods are used to detect this compound in environmental matrices?
Methodological Answer:
Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from water.
Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) separates it from interferents.
Detection: ESI-MS/MS in negative ion mode monitors fragment ions (e.g., m/z 170 → 135 for Cl loss). Method validation includes spike/recovery tests (≥80% recovery) and limit of quantification (LOQ < 1 ppb) .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
Data Validation: Cross-check values across authoritative sources (e.g., NIST, PubChem) and prioritize peer-reviewed studies .
Experimental Replication: Measure logP via shake-flask method (octanol/water partitioning) under controlled pH (e.g., 7.4).
Computational Tools: Use QSPR models (e.g., EPI Suite) to predict properties and identify outliers. For example, discrepancies in solubility may arise from polymorphic forms, necessitating PXRD analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
